molecular formula C23H20N2O3 B12844932 N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide

N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide

Cat. No.: B12844932
M. Wt: 372.4 g/mol
InChI Key: ODUOHIMEWWLXIT-LTGZKZEYSA-N
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Description

N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a phenoxyphenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The initial step involves the reaction of a phenoxyphenyl ketone with a suitable aldehyde under basic conditions to form an enone intermediate.

    Amination: The enone intermediate is then subjected to amination using methylamine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxyphenyl derivatives.

Scientific Research Applications

N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide: Similar structure but with an amino group instead of a methylamino group.

    N-(3-(Methylamino)-3-oxo-1-(3-methoxyphenyl)prop-1-en-2-yl)benzamide: Similar structure but with a methoxyphenyl group instead of a phenoxyphenyl group.

Uniqueness

N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-3-(methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O3/c1-24-23(27)21(25-22(26)18-10-4-2-5-11-18)16-17-9-8-14-20(15-17)28-19-12-6-3-7-13-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+

InChI Key

ODUOHIMEWWLXIT-LTGZKZEYSA-N

Isomeric SMILES

CNC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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